molecular formula C7H10N2O2S B12926244 Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate

Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12926244
M. Wt: 186.23 g/mol
InChI Key: NBQFKYYFQHBQMT-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization and substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring’s electron-rich nature allows it to interact with various biological macromolecules, influencing pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities but lacking the ester and aminoethyl functionalities.

    Thiazole-4-carboxylate derivatives: Compounds with variations in the substituents on the thiazole ring, offering different reactivity and biological properties.

Uniqueness

Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ester and aminoethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)5-4-12-6(9-5)2-3-8/h4H,2-3,8H2,1H3

InChI Key

NBQFKYYFQHBQMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CCN

Origin of Product

United States

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